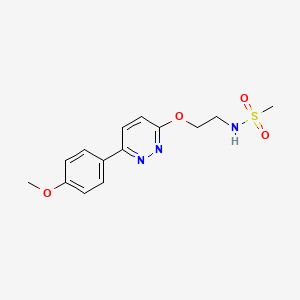
N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)methanesulfonamide is a synthetic organic compound that belongs to the class of pyridazine derivatives. Pyridazine compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This particular compound features a methoxyphenyl group attached to the pyridazine ring, which may contribute to its unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)methanesulfonamide typically involves multiple steps:
Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or a diester.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a methoxy-substituted aryl halide reacts with the pyridazine core.
Attachment of the Oxyethyl Group: The oxyethyl group can be attached through an etherification reaction, where an appropriate alkylating agent reacts with the hydroxyl group on the pyridazine ring.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be essential to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the pyridazine ring, potentially converting it to a dihydropyridazine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions ortho and para to the methoxy group on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Potential use in the development of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)methanesulfonamide is not fully understood but is believed to involve interaction with specific molecular targets such as enzymes or receptors. The methoxyphenyl group may enhance binding affinity to these targets, while the pyridazine core could play a role in modulating biological activity. Pathways involved may include inhibition of enzyme activity or interference with signal transduction processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-(4-methoxyphenyl)pyridazin-3-yl)acetamide: Similar structure but with an acetamide group instead of a methanesulfonamide group.
N-(2-(4-methoxyphenyl)pyridazin-3-yl)benzenesulfonamide: Similar structure but with a benzenesulfonamide group instead of a methanesulfonamide group.
Uniqueness
N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)methanesulfonamide is unique due to the presence of both the methoxyphenyl and methanesulfonamide groups, which may confer distinct chemical and biological properties. These functional groups can influence the compound’s solubility, reactivity, and interaction with biological targets, potentially leading to unique therapeutic or industrial applications.
Propriétés
Formule moléculaire |
C14H17N3O4S |
|---|---|
Poids moléculaire |
323.37 g/mol |
Nom IUPAC |
N-[2-[6-(4-methoxyphenyl)pyridazin-3-yl]oxyethyl]methanesulfonamide |
InChI |
InChI=1S/C14H17N3O4S/c1-20-12-5-3-11(4-6-12)13-7-8-14(17-16-13)21-10-9-15-22(2,18)19/h3-8,15H,9-10H2,1-2H3 |
Clé InChI |
QMOQVZUVZDMIKL-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


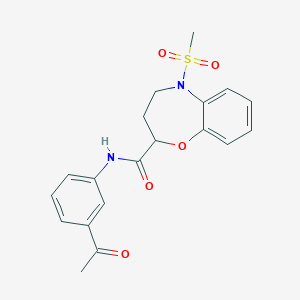
![6-(4-benzylpiperidin-1-yl)-N-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11230861.png)
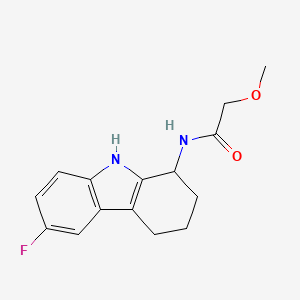
![2'-Butyl-1'-oxo-N-propyl-2',4'-dihydro-1'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11230868.png)
![1-({4-[(3,5-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-2-ol](/img/structure/B11230870.png)

![5-Bromo-3-[2-(3,4-dimethylphenyl)hydrazinyl]indol-2-one](/img/structure/B11230881.png)
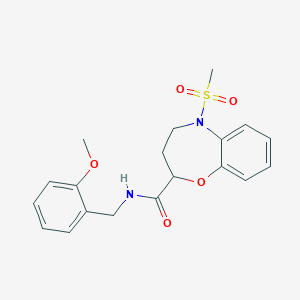
![6-chloro-4-[(4-methylphenyl)sulfonyl]-N-phenyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11230889.png)
![4-[(4-methoxyphenyl)sulfonyl]-N-(4-methylbenzyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11230906.png)
![N-(4-methylphenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide](/img/structure/B11230915.png)
![2-{[4-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(furan-2-ylmethyl)acetamide](/img/structure/B11230921.png)
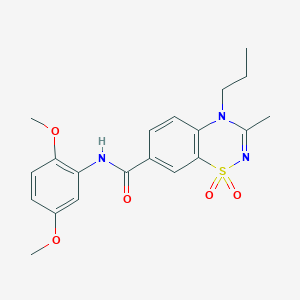
![N-(2-Fluorophenyl)-2-{[4-methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-YL]sulfanyl}acetamide](/img/structure/B11230925.png)
